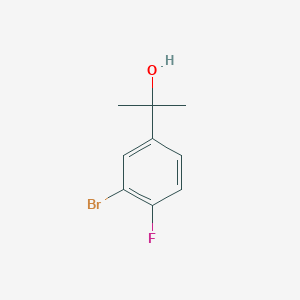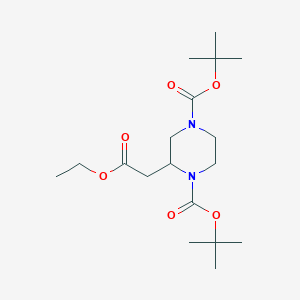
1-(4-aminopyridin-2-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is substituted with an amino group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 4-aminopyridine with a cyclopropanating agent such as diazomethane or a cyclopropyl halide under basic conditions. The reaction conditions often require a solvent like dichloromethane and a catalyst such as copper(I) iodide to facilitate the cyclopropanation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.
化学反応の分析
Types of Reactions: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(4-Pyridin-2-yl)cyclopropanone.
Reduction: 1-(4-Alkylaminopyridin-2-yl)cyclopropan-1-ol.
Substitution: 1-(4-Substituted pyridin-2-yl)cyclopropan-1-ol derivatives.
科学的研究の応用
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
作用機序
The mechanism by which 1-(4-aminopyridin-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring can provide steric hindrance, affecting the binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol: Similar structure but with a chlorine substituent instead of an amino group.
1-(Pyridin-2-yl)cyclopropan-1-ol: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is unique due to the presence of the amino group, which enhances its ability to participate in hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-(4-aminopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2,(H2,9,10) |
InChIキー |
GZBHXOULQXOUPD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC=CC(=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)









![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
